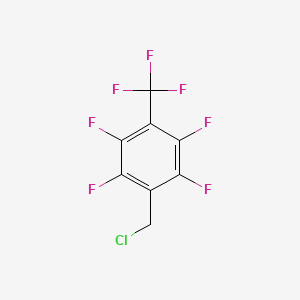

1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

Descripción general

Descripción

The compound 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is a fluorinated benzene derivative with a chloromethyl group and a trifluoromethyl group attached to the benzene ring. This structure suggests potential reactivity due to the presence of halogen substituents, which can be involved in various chemical reactions, particularly electrophilic substitutions.

Synthesis Analysis

The synthesis of related fluorinated benzene derivatives often involves halogenated precursors. For instance, the synthesis of polystannylated benzene derivatives from tribromo- or tetrabromobenzene with trimethylstannyl sodium followed by conversion to tris- and tetrakis(chloromercurio)benzenes has been reported . Similarly, the synthesis of sterically hindered bis(dimesitylphosphino)tetrafluorobenzene from hexafluorobenzene through aromatic nucleophilic substitution is another example of the synthetic strategies employed for such compounds . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is often characterized by spectroscopic methods and X-ray crystallography. For example, the molecular structure of 1,3,5-tris(trifluoromethyl)benzene was studied using gas-phase electron diffraction and quantum chemical calculations, revealing deviations from a regular hexagon due to the electronegative effect of the CF3 groups . This suggests that the molecular structure of this compound would also exhibit unique geometric parameters influenced by its substituents.

Chemical Reactions Analysis

Fluorinated benzene derivatives can participate in various chemical reactions. For instance, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been used for the quantitative fluorination of aromatic substrates, indicating the potential for electrophilic aromatic substitution reactions . The presence of a chloromethyl group in this compound could also allow for further functionalization through nucleophilic substitution or other reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzene derivatives are influenced by their molecular structure. The presence of fluorine atoms can significantly alter the electronic properties of the benzene ring, as seen in the case of 1,3,5-tris(trifluoromethyl)benzene, where the CF3 groups affect the bond angles and lengths . Additionally, the interaction of benzene with 1,2-bis(chloromercurio)tetrafluorobenzene in different solvents has been studied, revealing supramolecular frameworks based on various intermolecular interactions . These findings suggest that the physical and chemical properties of this compound would be complex and could include unique intermolecular interactions due to its halogen substituents.

Aplicaciones Científicas De Investigación

Application in Synthetic Chemistry

1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene has been utilized in various synthetic chemistry applications. For instance, it served as a starting material in the scalable production of APD334 precursor 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. This process involved a two-step method starting from commercially available materials and was scaled up to pilot-plant production (Sengupta et al., 2015).

Applications in Electrophilic Reactions

The compound has been used in electrophilic reactions, like iodination of alkyl substituted benzenes. Specifically, elemental iodine activated by a derivative of this compound was employed for selective and effective iodination of benzene derivatives (Stavber et al., 2002).

In Fluorine Chemistry

This chemical is significant in fluorine chemistry, particularly in the synthesis of fluorinated molecules relevant to conducting polymer research. It has been transformed into various fluorinated compounds, showcasing its versatility in creating new materials with potential applications in electronics and materials science (Krebs & Jensen, 2003).

Role in Organic Chemistry

In organic chemistry, derivatives of this compound have been used as catalysts or mediators in various reactions. For example, the 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) derivative is a valuable reagent for electrophilic fluorination and has been employed in various functionalizations of organic compounds (Stavber & Zupan, 2005).

Applications in Crystallography and Molecular Structure

The compound has also been studied in the context of molecular symmetry in the solid state and crystal structures. Research into bis-(chloromethyl)benzenes, which include derivatives of the compound , provided insights into molecular symmetry persistence in the solid state, contributing to our understanding of crystallography and molecular structure (Basaran et al., 1992).

Mecanismo De Acción

Target of Action

Similar compounds are often used as intermediates in the synthesis of dyes, pharmaceuticals, pesticides, insecticides, and herbicides .

Mode of Action

Compounds with similar structures often undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .

Action Environment

The action, efficacy, and stability of “1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene” can be influenced by various environmental factors .

Propiedades

IUPAC Name |

1-(chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF7/c9-1-2-4(10)6(12)3(8(14,15)16)7(13)5(2)11/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQPOEOIIDQDDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513515 | |

| Record name | 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

248262-31-9 | |

| Record name | 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

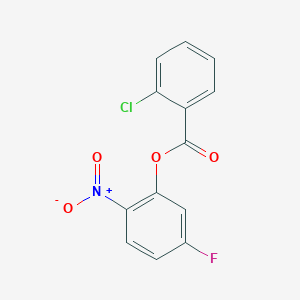

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 7-chloro-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B3031249.png)

![(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid](/img/structure/B3031252.png)